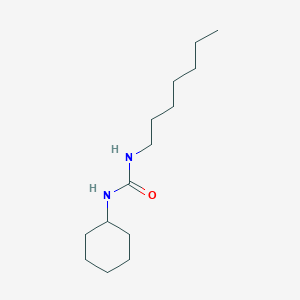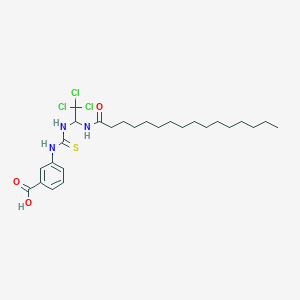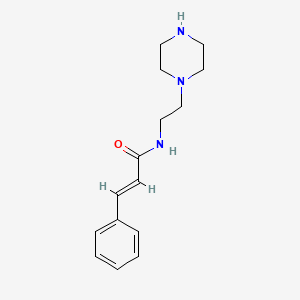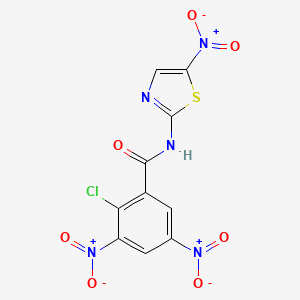
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18Cl2N2O4 and a molecular weight of 457.317 g/mol This compound is known for its unique structure, which includes multiple functional groups such as chlorophenoxy, propanoyl, carbohydrazonoyl, and chlorobenzoate
Preparation Methods
The synthesis of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:
Formation of 4-chlorophenoxypropanoyl intermediate: This step involves the reaction of 4-chlorophenol with propanoyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxypropanoyl chloride.
Carbohydrazonoyl formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Chemical Reactions Analysis
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and chlorobenzoate moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect pathways related to cell growth and proliferation .
Comparison with Similar Compounds
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
4-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has a similar structure but with different positions of the chlorine atoms.
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound differs in the position of the chlorine atom on the benzoate moiety.
4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an additional chlorine atom on the phenoxy group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303085-62-3 |
|---|---|
Molecular Formula |
C23H18Cl2N2O4 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-15(30-20-12-8-19(25)9-13-20)22(28)27-26-14-16-2-10-21(11-3-16)31-23(29)17-4-6-18(24)7-5-17/h2-15H,1H3,(H,27,28)/b26-14+ |
InChI Key |
ZNBFHDJMVRPBKO-VULFUBBASA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11986173.png)
![2,6-dimethoxy-4-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B11986182.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide](/img/structure/B11986185.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)

![Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11986205.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11986210.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11986213.png)
